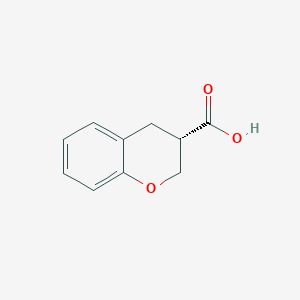

(S)-Chroman-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGZMGJJFSKQM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Chroman 3 Carboxylic Acid and Its Enantiomeric Analogs

Enantioselective Catalytic Approaches

Asymmetric Hydrogenation Strategies for Chromene-3-carboxylic Acid Precursors

Asymmetric hydrogenation of prochiral chromene-3-carboxylic acids and their derivatives is a direct and highly effective strategy for synthesizing (S)-Chroman-3-carboxylic acid. This method relies on the use of chiral transition-metal catalysts, most notably those based on rhodium and ruthenium, to achieve high enantioselectivity.

Rhodium-catalyzed asymmetric hydrogenation has been extensively studied for a variety of unsaturated compounds. rsc.org For the synthesis of chiral chromanes, rhodium complexes with chiral diphosphine ligands have demonstrated significant success. For instance, a Rh-[(R)-DM-Seg-Phos] complex has shown broad substrate tolerance in the asymmetric hydrogenation of various 2-aryl-4H-chromenes, yielding the desired products with good enantioselectivities (89–90% ee). researchgate.net A recently developed Rh-catalyzed asymmetric hydrogenation of 2-substituted 4H-thiochromenes and 4H-chromenes provides access to chiral 2-substituted thiochromanes and chromanes in high yields and with excellent enantioselectivities (up to 99% yield, 86-99% ee). nih.govacs.org

Ruthenium complexes, often utilized with chiral diphosphine ligands, are also prominent catalysts for the asymmetric hydrogenation of unsaturated acids. researchgate.net While their efficiency can be substrate-dependent, they offer a powerful alternative to rhodium catalysts. researchgate.net For example, iridium complexes with chiral oxazoline-based P,N-ligands have proven effective for the enantioselective hydrogenation of 2-aryl- and 2-alkyl-substituted chromenes, achieving enantiomeric excess (ee) values from 95% to over 99%. researchgate.net The development of highly effective and recyclable chiral phosphorus catalysts is an ongoing area of research to address limitations such as catalyst loading and reaction conditions. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The interaction between the substrate, in this case, a chromene-3-carboxylic acid derivative, and the chiral metal complex dictates the stereochemical outcome of the hydrogenation reaction. rsc.org

Table 1: Selected Results for Asymmetric Hydrogenation of Chromene Derivatives

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) |

| Rh-[(R)-DM-Seg-Phos] | 2-Aryl-4H-chromene | 2-Aryl-chromane | High | 89-90 |

| Rh-based catalyst | 2-Substituted 4H-chromene | 2-Substituted chromane (B1220400) | up to 99 | 86-99 |

| Iridium/ThrePHOX | 2-Methyl-chromene | 2-Methyl-chromane | High | >99 |

| Iridium/ThrePHOX | 2-Aryl-substituted chromene | 2-Aryl-substituted chromane | High | 95->99 |

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Several organocatalytic strategies have been successfully applied to the synthesis of chiral chroman derivatives, including this compound.

Chiral Brønsted bases, such as cinchona alkaloids and their derivatives, are effective catalysts for a variety of asymmetric transformations. In the context of chroman synthesis, they can catalyze the conjugate addition of nucleophiles to chromene precursors. While direct applications to chromene-3-carboxylic acid are less documented, the principle has been demonstrated in related systems. For instance, the enantioselective Michael addition of thioacetic acid to β-nitrostyrenes can be achieved with high efficiency using organocatalysts, a reaction type that is conceptually applicable to chromene systems. researchgate.net The basic catalyst activates the nucleophile, while its chiral scaffold directs the stereochemical outcome of the addition.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts capable of promoting a wide range of chemical transformations. In the synthesis of chiral chromans, NHCs can catalyze formal [3+3] annulation reactions between salicylaldehydes and α,β-unsaturated esters or related synthons. This approach allows for the construction of the chroman core with concomitant control of the stereocenter at the C3 position. The NHC catalyst typically activates the α,β-unsaturated component through the formation of a chiral Breslow intermediate, which then undergoes a cascade reaction with the salicylaldehyde (B1680747) derivative to afford the chroman product with high enantioselectivity.

Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have proven to be highly effective in a multitude of enantioselective reactions. For the synthesis of chiral chromans, CPAs can catalyze the formal [4+2] cycloaddition of ortho-hydroxybenzylidenes with electron-rich alkenes. This methodology provides a direct route to functionalized chromans. The CPA catalyst activates the ortho-hydroxybenzylidene substrate through hydrogen bonding, facilitating a highly organized transition state that leads to excellent enantioselectivity in the final chroman product.

A dual catalyst system employing a chiral Brønsted acid, such as a tartaric acid derivative, in conjunction with a Lewis acid like a lanthanide triflate, has been developed for the enantioselective addition of boronates to chromene acetals. nih.gov This cooperative catalysis can achieve high yields and enantiomeric ratios up to 99:1. nih.gov

Table 2: Chiral Phosphoric Acid Catalyzed Addition to Chromene Acetal nih.gov

| Brønsted Acid Catalyst | Lewis Acid | Yield (%) | e.r. |

| (+)-Mandelic acid | - | Moderate | - |

| Tartaric acid amide derivative | Ytterbium(III) triflate | >70 | up to 99:1 |

| Tartaric acid amide derivative | Cerium(IV) triflate | >70 | up to 99:1 |

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The development of solid-supported catalysts that possess both acidic and basic sites in a synergistic arrangement is a promising area for the synthesis of chiral chromans. These bifunctional catalysts can activate both the electrophilic and nucleophilic partners in a reaction, leading to enhanced reactivity and stereoselectivity. For the synthesis of this compound, a heterogeneous acid-base catalyst could potentially facilitate the enantioselective conjugate addition of a suitable pronucleophile to a chromene-3-carboxylate precursor. The solid support provides a defined chiral environment where the acid and base sites can work in concert to control the stereochemical outcome of the reaction. While specific examples for this compound are emerging, the principle of heterogeneous synergistic catalysis holds considerable potential for the development of more sustainable and efficient synthetic routes.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers powerful and versatile tools for the construction of chiral centers with high efficiency and enantioselectivity. Various metals have been employed to catalyze the formation of the chroman ring system through different mechanistic pathways.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been established as a robust strategy for constructing allylic C-O bonds, providing efficient access to chiral chromans. mdpi.com This methodology typically involves the reaction of phenol (B47542) allyl carbonates, which upon oxidative addition to a Pd(0) complex, form a π-allyl palladium intermediate. Subsequent intramolecular attack by the phenol nucleophile forges the chroman ring. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center. mdpi.com

The reaction's outcome, including enantiomeric excess (ee) and absolute configuration, can be influenced by factors such as pH, the geometry of the olefin, and the substitution pattern on the substrate. mdpi.com Mechanistic studies suggest that the enantiodiscriminating step is the cyclization of the more reactive π-allyl palladium diastereomeric intermediate under Curtin-Hammett conditions. mdpi.com This powerful method has been successfully applied to the enantioselective synthesis of complex molecules, including the core structure of vitamin E and the total synthesis of natural products like (+)-clusifoliol and (−)-siccanin. mdpi.com Another advanced palladium-catalyzed approach involves the enantioselective intramolecular allylic C-H oxidation to generate optically active chromans, proceeding through a Pd-catalyzed allylic C-H activation followed by asymmetric allylic alkoxylation. nih.gov

| Catalyst/Ligand | Substrate Type | Yield (%) | ee (%) | Reference |

| Pd(0) / Chiral Ligand | Phenol Allyl Carbonates | Up to 98 | Up to 98 | mdpi.com |

| Pd(OAc)₂ / Chiral Phosphoramidite | Alkenyl Phenol | - | Up to 92 | nih.gov |

Nickel-catalyzed reductive cross-coupling has emerged as a privileged strategy for constructing valuable C(sp³)–C bonds and has been adapted for the synthesis of chiral heterocycles. nih.gov Specifically, the Ni-catalyzed asymmetric reductive cyclization of aryl-chained alkynones provides an efficient route to chiral chromans bearing quaternary stereocenters. nih.gov This transformation utilizes a nickel catalyst, a chiral ligand, and a reductant to achieve intramolecular cyclization.

In a notable example, a Ni(cod)₂ precursor combined with a P-chiral monophosphine ligand, (R)-AntPhos, and triethylsilane (Et₃SiH) as the reductant, effectively cyclizes aryl-chained alkynones. nih.gov This method yields chiral 3-hydroxyl chroman derivatives with trisubstituted allylic siloxane quaternary stereocenters in high yields and with excellent enantioselectivity and E/Z selectivity. nih.gov This strategy represents a robust and practical alternative to traditional methods and avoids the use of sensitive organometallic nucleophiles. nih.gov

| Catalyst | Ligand | Reductant | Yield (%) | er | Reference |

| Ni(cod)₂ | (R)-AntPhos | Et₃SiH | Up to 97 | >99:1 | nih.gov |

A diverse range of other transition metals has been successfully utilized to catalyze the asymmetric synthesis of chiral chromans, each operating through distinct mechanistic pathways.

Ruthenium (Ru): Cationic Ru-Synphos catalysts have been employed for the highly enantioselective hydrogenation of trisubstituted enamides derived from chroman-3-ones, yielding optically active 3-aminochroman derivatives with up to 96% ee. nih.gov Additionally, Ru-NHC (N-heterocyclic carbene) complexes catalyze the asymmetric hydrogenation of flavones and chromones, providing general access to enantioenriched flavanones and chromanones. nih.gov Noyori-Ikariya type Ru(II) complexes are effective for the asymmetric transfer hydrogenation of arylidene-substituted chromanones. acs.org

Rhodium (Rh): Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to arylidene Meldrum's acids is a key step in synthesizing 4-arylchroman-2-ones with high enantioselectivity. rsc.org Another strategy involves the asymmetric addition of arylboronic acids to 2H-chromenes, catalyzed by a hydroxorhodium/chiral diene complex, to produce 3-arylchromanes. nih.gov

Iridium (Ir): Iridium catalysts have been applied to the asymmetric hydrogenation of 4H-chromenes to produce chiral chromans. researchgate.net Furthermore, cationic iridium/chiral phosphine (B1218219) complexes can catalyze the asymmetric hydroarylation of 2H-chromenes with aromatic ketones, yielding 2-arylchromanes with high enantioselectivity. nii.ac.jp

Scandium (Sc): Chiral N,N'-dioxide-scandium(III) complexes have been shown to be highly effective catalysts for the asymmetric synthesis of 2,3-dichiral chromans. rsc.org The reaction proceeds via a tandem Friedel–Crafts alkylation–hemiketalization of phenols with α,β-unsaturated ketoesters, achieving excellent yields (up to 97%) and high enantioselectivities (up to >99:1 dr, 99% ee) under mild conditions. rsc.org

Copper (Cu): Copper(I) hydride catalysis, in conjunction with chiral bisphosphine ligands like (R,R)-Ph-BPE, enables the enantioselective hydroallylation of 2H-chromenes. nih.gov This method provides straightforward access to a variety of 4-allyl chromanes in high yields (up to 91%) and with excellent enantioselectivities (up to 99% ee). nih.gov

Gold (Au): Gold(I) complexes, when paired with axially chiral diphosphine ligands, can catalyze the asymmetric cyclization of 1,3-dihydroxymethyl-2-alkynylbenzene chromium complexes to afford planar chiral isochromene complexes, which are structurally related to chromans. nih.gov Gold catalysis is also effective in the non-asymmetric, step-economic synthesis of chroman-3-ones from propargyl aryl ethers, which are key intermediates for further chiral functionalization. nih.gov

Titanium (Ti): Chiral titanium(IV) complexes, such as those derived from H₈-BINOL, are powerful catalysts for asymmetric oxa-Diels-Alder reactions between aldehydes and Danishefsky's diene. umich.edu This reaction provides a direct route to dihydropyranone systems, which are precursors to the chroman skeleton, often with excellent enantioselectivities (up to >99% ee). umich.edu

| Metal | Reaction Type | Ligand/Catalyst System | Yield (%) | ee (%) | Reference |

| Ru | Asymmetric Hydrogenation | Ru-Synphos | High | Up to 96 | nih.gov |

| Rh | 1,4-Addition | Rh(I)/Chiral Diene | Good | Excellent | rsc.org |

| Ir | Asymmetric Hydrogenation | Ir/Chiral Phosphine | - | High | researchgate.net |

| Sc | Friedel-Crafts/Hemiketalization | Sc(III)/N,N'-Dioxide | Up to 97 | Up to 99 | rsc.org |

| Cu | Hydroallylation | CuCl/(R,R)-Ph-BPE | Up to 91 | Up to 99 | nih.gov |

| Ti | oxa-Diels-Alder | Ti(IV)/H₈-BINOL | Up to 92 | Up to >99 | umich.edu |

Magnesium-Catalyzed Asymmetric Syntheses

Magnesium, as an abundant and environmentally benign metal, has garnered increasing attention in asymmetric catalysis. researchgate.net Chiral magnesium(II) complexes, often generated in situ, serve as effective Lewis acid catalysts for a variety of enantioselective transformations, including Michael additions, which are key to chroman synthesis. nih.govresearchgate.net

The formation of the chroman ring can be achieved via an intramolecular oxa-Michael addition of a phenol derivative onto an α,β-unsaturated system. rsc.orgcore.ac.uk While many examples of this cyclization employ organocatalysts, the fundamental transformation is well-suited for magnesium catalysis. Chiral dinuclear magnesium complexes, for instance those utilizing ProPhenol-type ligands, have proven effective in catalyzing related asymmetric Michael additions, such as the thia-Michael addition of thiols to enones. researchgate.net This demonstrates the potential of chiral Mg(II) catalysts to activate the enone system and create a chiral environment for the nucleophilic attack of the phenol oxygen, leading to the enantioselective formation of the chroman ring. The development of direct Mg-catalyzed asymmetric oxa-Michael cyclizations remains an attractive area for creating practical and sustainable synthetic routes to chiral chromans. nih.govresearchgate.net

Diastereoselective and Chiral Auxiliary-Mediated Strategies

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral alkenes. researchgate.net The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand. rsc.org The choice of ligand, typically (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, allowing for predictable control over the absolute stereochemistry of the resulting diol. rsc.org The catalytic cycle is sustained by a stoichiometric reoxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO). researchgate.net These reagents are often conveniently packaged in premixed formulations known as AD-mix-α and AD-mix-β. researchgate.net

In the context of chroman synthesis, the SAD can be used to install key stereocenters on an acyclic precursor, which then directs the stereochemical outcome of the subsequent cyclization. For example, an ortho-allyl phenol derivative can be subjected to SAD. This creates a chiral diol on the side chain. The stereochemistry of this newly formed diol can then be used to control the formation of the stereocenter at the C2 position of the chroman ring during a subsequent acid-catalyzed or Mitsunobu-type cyclization. This strategy effectively transfers the chirality from the diol to the core heterocyclic structure, providing a powerful method for controlling the absolute configuration of the final chroman product.

| Reagent System | Ligand Type | Typical Substrate | Product | ee (%) | Reference |

| OsO₄ (cat.), K₃Fe(CN)₆ | (DHQD)₂PHAL (in AD-mix-β) | Alkene | (R,R)-diol | Often >95 | rsc.orgresearchgate.net |

| OsO₄ (cat.), K₃Fe(CN)₆ | (DHQ)₂PHAL (in AD-mix-α) | Alkene | (S,S)-diol | Often >95 | rsc.orgresearchgate.net |

Application of Chiral Auxiliaries in Chroman-3-acid Synthesis

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. scispace.com After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. scispace.com Common auxiliaries for the synthesis of chiral carboxylic acids include Evans' oxazolidinones and pseudoephedrine amides. nih.gov

In a hypothetical application for the synthesis of this compound, a prochiral starting material such as chromone-3-carboxylic acid would first be coupled to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-enoyl oxazolidinone could then undergo a diastereoselective conjugate reduction. The stereochemical course of this reduction would be directed by the steric hindrance imposed by the auxiliary's substituents, favoring the formation of one diastereomer. Subsequent hydrolytic cleavage of the auxiliary would yield the target this compound. While this approach is well-established for a wide range of α- and β-substituted chiral acids, specific applications in the synthesis of the chroman-3-carboxylic acid core are less prominent in recent literature, which has largely pivoted towards catalytic asymmetric methods.

Decarboxylative Reaction Pathways in Enantioselective Synthesis

Decarboxylative reactions have emerged as powerful transformations in organic synthesis. nih.gov They utilize a carboxylic acid moiety as an activating group that, upon its removal as carbon dioxide, facilitates the formation of key intermediates under mild conditions. nih.gov This strategy is particularly effective when applied to chromone-3-carboxylic acids, where the carboxyl group enhances the reactivity of the α,β-unsaturated system, enabling a variety of enantioselective cascade reactions.

A notable application of this strategy is the organocatalyzed decarboxylative Michael reaction. In this process, chromone-3-carboxylic acids serve as activated Michael acceptors. A novel cascade reaction has been developed between α-substituted azlactones and various chromone-3-carboxylic acids. mdpi.com The reaction is catalyzed by chiral Brønsted bases, such as quinine, and proceeds through a sequential Michael addition followed by a decarboxylative protonation. mdpi.com

The initial Michael addition of the azlactone enolate to the chromone-3-carboxylic acid is followed by the crucial decarboxylation step, which removes the activating group. mdpi.com The final protonation of the resulting enolate yields the desired chromanone product bearing an α,α-disubstituted azlactone moiety with high levels of diastereoselectivity. mdpi.com The incorporation of the carboxylic acid group into the chromone (B188151) structure is essential for the reaction to proceed, as unsubstituted 4-chromone fails to react under the same conditions. mdpi.com This methodology provides access to chromanones with excellent yields and diastereoselectivities across a range of substituted chromone precursors. mdpi.com

| Entry | Chromone-3-carboxylic acid (Substituent) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | H | 72 | >20:1 |

| 2 | 6-Me | 70 | >20:1 |

| 3 | 7-Me | 80 | >20:1 |

| 4 | 6-F | 85 | >20:1 |

| 5 | 6-Cl | 82 | >20:1 |

| 6 | 6-Br | 75 | >20:1 |

| 7 | 7-OMe | 65 | >20:1 |

| 8 | 8-OMe | 68 | >20:1 |

Table 1: Scope of the decarboxylative Michael reaction between an azlactone and various chromone-3-carboxylic acids. Data sourced from reference mdpi.com.

Doubly decarboxylative reactions represent a highly efficient synthetic strategy where both the nucleophile and the electrophile are activated by carboxylic acid groups that are subsequently removed in a cascade process. This approach has been successfully applied to the synthesis of 2-(pyridylmethyl)chroman-4-ones through the Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. google.comresearchgate.net This reaction proceeds under mild Brønsted base catalysis, providing access to biologically relevant hybrid molecules. google.com The mechanistic pathway involves two distinct decarboxylation events, leading to the formation of a new C-C bond and the chroman-4-one core. google.comresearchgate.net

Another innovative doubly decarboxylative process is the photoredox-mediated Giese reaction. nih.govnii.ac.jp In this transformation, N-(acyloxy)phthalimides serve as precursors for alkyl radicals following an initial decarboxylation induced by a photocatalyst under visible light. These radicals then add to chromone-3-carboxylic acids. A second decarboxylation from the chromone intermediate completes the process, yielding 2-substituted-chroman-4-ones. nih.govnii.ac.jp This method is notable for its use of a free carboxylic-acid-activated olefin in a radical transformation under mild conditions. nii.ac.jp

| Entry | Reaction Type | Chromone-3-carboxylic acid (Substituent) | Nucleophile/Radical Precursor | Yield (%) |

| 1 | Michael Addition google.com | H | 2-Pyridylacetic acid | 53 |

| 2 | Michael Addition google.com | 6-Methyl | 2-Pyridylacetic acid | 53 |

| 3 | Michael Addition google.com | 6-Chloro | 2-Pyridylacetic acid | 71 |

| 4 | Giese Reaction nih.gov | H | NHPI ester of pivalic acid | 75 |

| 5 | Giese Reaction nih.gov | 6-Methyl | NHPI ester of pivalic acid | 81 |

| 6 | Giese Reaction nih.gov | 6-Chloro | NHPI ester of pivalic acid | 65 |

Table 2: Examples of doubly decarboxylative cascade processes involving chromone-3-carboxylic acids. Data sourced from references nih.govgoogle.com.

The synthesis of complex heterocyclic systems can be achieved through decarboxylative 1,3-dipolar cycloadditions, where chromone-3-carboxylic acid acts as a competent dipolarophile. researchgate.netnih.gov An enantioselective (3+2)-cycloaddition between azomethine ylides and chromone-3-carboxylic acids has been developed, proceeding under mild Brønsted base catalysis. nih.govnih.gov This reaction provides a convenient route to chiral hybrid molecules containing both pyrrolidine (B122466) and chromanone scaffolds. researchgate.netnih.gov

The presence of the carboxylic acid group is crucial for activating the chromone system towards the cycloaddition. nih.gov Following the formation of the initial cycloadduct, a facile decarboxylation occurs to furnish the final, highly functionalized polycyclic product. researchgate.net The reaction demonstrates high yields and good stereoselectivities, allowing for the construction of complex molecules with, in some cases, a quaternary stereogenic center. nih.govresearchgate.net The scope of the reaction is broad, tolerating various substituents on both the chromone-3-carboxylic acid and the azomethine ylide precursor. nih.gov

| Entry | Chromone-3-carboxylic acid (Substituent) | Imine Precursor (Substituent) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| 1 | H | H | 80 | >20:1 | 92:8 |

| 2 | 6-Cl | H | 75 | >20:1 | 92:8 |

| 3 | 7-Me | H | 71 | >20:1 | 92:8 |

| 4 | 8-OMe | H | 65 | >20:1 | 91.5:8.5 |

| 5 | H | 4-Cl | 87 | >20:1 | 91:9 |

| 6 | H | 4-Me | 78 | >20:1 | 91:9 |

Table 3: Enantioselective decarboxylative (3+2)-cycloaddition of azomethine ylides and chromone-3-carboxylic acids. Data sourced from reference nih.gov.

Biocatalytic Resolution and Synthesis of Chiral Chroman-3-carboxylic Acids

Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure compounds. nih.gov Enzymatic kinetic resolution is a widely used biocatalytic method that relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov

For chiral chroman-3-carboxylic acids, this strategy can be applied to the resolution of a racemic ester derivative. In this process, a lipase, such as that from Candida or Pseudomonas species, would be used to selectively hydrolyze one enantiomer of the racemic ester (e.g., methyl or ethyl chroman-3-carboxylate) to the corresponding (S)- or (R)-carboxylic acid. nih.gov The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted ester enantiomer from the newly formed carboxylic acid enantiomer. This method is advantageous due to the mild reaction conditions and the high enantioselectivity often exhibited by enzymes. While specific literature detailing the lipase-catalyzed resolution of chroman-3-carboxylic acid itself is limited, the principle is well-established for a vast range of racemic carboxylic acids and related structures, including chroman-3-acetic acids. nih.govgoogle.com This suggests its high potential for effective application to the this compound target.

Advanced Spectroscopic Characterization of S Chroman 3 Carboxylic Acid Systems

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (S)-Chroman-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the chroman scaffold. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. vscht.czucla.edu Superimposed on this broad band, the C-H stretching vibrations of the aromatic and aliphatic portions of the chroman ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. vscht.cz The exact position of this band can be influenced by the extent of hydrogen bonding. The C-O stretching vibration of the carboxylic acid would likely produce a band between 1320-1210 cm⁻¹. ucla.edu Additionally, the aromatic C=C stretching vibrations from the benzene (B151609) ring of the chroman moiety are expected to give rise to moderate absorptions in the 1600-1450 cm⁻¹ region. vscht.cz

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1760-1690 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1320-1210 | C-O stretch | Carboxylic acid |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic C=C ring stretching vibrations are expected to produce strong Raman signals in the 1600-1550 cm⁻¹ region. horiba.com The C-H stretching vibrations of the aromatic and aliphatic groups would also be visible, typically in the 3100-2800 cm⁻¹ range. The C=O stretching of the carboxylic acid, while strong in the IR, would likely appear as a weaker band in the Raman spectrum, around 1680-1640 cm⁻¹. ias.ac.in Vibrations associated with the chroman ring skeleton would contribute to the fingerprint region below 1500 cm⁻¹.

Table 2: Predicted FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2800 | C-H stretch | Aliphatic |

| 1680-1640 | C=O stretch | Carboxylic acid |

| 1600-1550 | C=C stretch | Aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would display a set of characteristic signals. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range, due to its acidic nature and hydrogen bonding. oregonstate.edu The aromatic protons on the benzene portion of the chroman ring would resonate in the region of 6.5-8.0 ppm. chemistrysteps.com The protons of the heterocyclic ring would show more complex splitting patterns. The protons on the carbon adjacent to the oxygen (C4) would likely appear around 4.0-4.5 ppm, while the protons on the carbon bearing the carboxylic acid (C3) and the adjacent methylene (B1212753) group (C2) would be expected in the 2.5-3.5 ppm range. netlify.app

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Proton Environment |

| 10.0-13.0 | -COOH |

| 6.5-8.0 | Aromatic protons |

| 4.0-4.5 | -O-CH₂- |

| 2.5-3.5 | -CH(COOH)- and -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the range of 170-185 ppm. compoundchem.com The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the oxygen appearing at the lower field end of this range. The aliphatic carbons of the chroman ring would be found in the upfield region, typically between 20-80 ppm. oregonstate.edu The carbon bearing the carboxylic acid group (C3) and the carbon adjacent to the oxygen (C4) would be expected to have chemical shifts in the more deshielded part of this aliphatic range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Environment |

| 170-185 | C=O (Carboxylic acid) |

| 110-160 | Aromatic carbons |

| 20-80 | Aliphatic carbons (Chroman ring) |

Advanced NMR Techniques for Stereochemical Assignment

The determination of the absolute stereochemistry of a chiral molecule like this compound often requires the use of advanced NMR techniques. One such powerful method is Nuclear Overhauser Effect Spectroscopy (NOESY). longdom.org A 2D NOESY experiment can reveal through-space interactions between protons that are in close proximity. scispace.comscispace.com

For this compound, NOESY could be employed to establish the relative stereochemistry of the proton at the C3 position. By observing NOE cross-peaks between the H3 proton and specific protons on the chroman ring, its spatial orientation (axial or equatorial) within the heterocyclic ring's conformation could be deduced. longdom.org This information, when combined with computational modeling and comparison to known related structures, can aid in the assignment of the absolute configuration. However, without specific experimental NOESY data for this compound, any discussion of its stereochemical assignment remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the chromophores present in its structure: the benzene ring of the chroman system and the carboxyl group.

The benzene ring contains a conjugated π-electron system that gives rise to characteristic absorptions in the UV region. Typically, benzene exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 255 nm. The carboxyl group, being an isolated chromophore, has a weak n→π* transition at approximately 210 nm. libretexts.org In the context of the chroman structure, the electronic environment of the benzene ring is slightly modified by the adjacent dihydropyran ring and the carboxylic acid substituent. This leads to slight shifts in the absorption maxima (λmax). The primary absorption for this compound is expected to arise from the π→π* transitions of the aromatic ring, which are generally more intense than the n→π* transition of the carboxyl group. libretexts.org

Based on analogous aromatic systems, the expected UV absorption maxima for this compound are summarized in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzene Ring | π→π* (E2-band) | ~210 - 220 |

| Benzene Ring | π→π* (B-band) | ~260 - 275 |

| Carboxylic Acid | n→π* | ~210 |

Note: The values are estimates based on typical absorptions for the given chromophores. The actual spectrum would show an overlap of these bands.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀O₃), the molecular weight is 178.18 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak is expected at an m/z of 178. The fragmentation of carboxylic acids is well-characterized. libretexts.org Common fragmentation pathways for this compound would include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 161, and the loss of the entire carboxyl group (•COOH) to yield a fragment at m/z 133. libretexts.org Another characteristic fragmentation for chroman structures is a retro-Diels-Alder (RDA) reaction on the dihydropyran ring, which would lead to cleavage of the heterocyclic ring system.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For a molecule with the formula C₁₀H₁₀O₃, HRMS can distinguish it from other compounds with the same nominal mass.

| Ion/Fragment | Formula | Calculated Exact Mass | Expected m/z (Nominal) |

| [M]⁺˙ | [C₁₀H₁₀O₃]⁺˙ | 178.06299 | 178 |

| [M - OH]⁺ | [C₁₀H₉O₂]⁺ | 161.06028 | 161 |

| [M - COOH]⁺ | [C₉H₉O]⁺ | 133.06534 | 133 |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray Diffraction (XRD) is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. For a chiral compound like this compound, XRD analysis can determine its absolute configuration, bond lengths, bond angles, and solid-state conformation, including the puckering of the dihydropyran ring.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-oxo-4H-chromene-3-carboxylic acid, provides insight into the type of data obtained. nih.gov In chromane (B1220400) derivatives, the six-membered dihydropyran ring typically adopts a distorted half-chair conformation. researchgate.net The crystal packing is generally stabilized by intermolecular interactions, most notably hydrogen bonding between the carboxylic acid groups, often forming dimeric structures. nih.gov

The table below presents representative crystallographic data from a related chromone (B188151) carboxylic acid structure to illustrate the parameters obtained from an XRD study. nih.gov

| Parameter | Example Value (for 4-oxo-4H-chromene-3-carboxylic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.017 (8) |

| b (Å) | 5.549 (3) |

| c (Å) | 8.017 (5) |

| β (°) | 92.49 (4) |

| Volume (ų) | 800.8 (8) |

| Z (molecules/unit cell) | 4 |

This data is for the related compound 4-oxo-4H-chromene-3-carboxylic acid and serves as an illustrative example. nih.gov

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., UPC2, Chiral HPLC)

The determination of enantiomeric excess (ee) is critical for any chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For chiral carboxylic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel® columns) are highly effective. researchgate.net

Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), represents a more recent advancement. It uses compressed carbon dioxide as the primary mobile phase, offering faster separations and reduced organic solvent consumption, making it a "greener" alternative to HPLC for chiral separations. waters.comchiraltech.com The principles of chiral recognition on the stationary phase are similar to those in HPLC.

A typical Chiral HPLC method for the analysis of this compound would involve a polysaccharide-based column and a mobile phase consisting of a nonpolar solvent (like hexane) with a polar modifier (like isopropanol (B130326) or ethanol) and a small amount of an acidic additive (like trifluoroacetic acid or formic acid) to ensure good peak shape.

| Parameter | Typical Condition |

| Technique | Chiral HPLC |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 270 nm) |

| Column Temperature | 25 °C |

This table represents a hypothetical but standard starting method for the chiral separation of a compound like this compound.

Computational and Theoretical Investigations of Chroman 3 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing detailed information about their geometric and electronic structures.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For (S)-Chroman-3-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation.

This geometry optimization process calculates the most stable arrangement of atoms in three-dimensional space, yielding precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. From this optimized geometry, various electronic properties such as total energy, dipole moment, and charge distribution can be determined.

Table 1: Representative Geometrical Parameters Obtained from DFT Optimization. This table illustrates the type of data generated from a geometry optimization calculation. The values are typical for similar organic structures and not specific calculated values for this compound.

| Parameter | Bond | Typical Bond Length (Å) |

| Bond Lengths | C=O (carbonyl) | 1.20 - 1.23 |

| C-O (carbonyl) | 1.33 - 1.37 | |

| O-H (hydroxyl) | 0.96 - 0.99 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (aliphatic) | 1.51 - 1.54 | |

| Parameter | Atoms | Typical Bond Angle (°) |

| Bond Angles | O=C-O | ~120 |

| C-O-H | ~109 | |

| C-C-C (aromatic) | ~120 |

Following geometry optimization, the vibrational frequencies of this compound can be calculated using the same DFT method. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The process involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which provides the force constants and, subsequently, the vibrational frequencies.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A normal coordinate analysis helps in assigning the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. Key characteristic vibrations for a carboxylic acid include the O-H stretching, C=O stretching, and C-O stretching modes.

Table 2: Illustrative Vibrational Frequencies and Their Assignments. This table shows a typical format for presenting vibrational analysis data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3750 | ~3500 | ~3300-2500 | O-H stretch (dimer) |

| ν(C-H) aromatic | ~3200 | ~3100 | ~3100-3000 | C-H stretch |

| ν(C=O) | ~1780 | ~1730 | ~1710 | C=O stretch |

| ν(C-O) | ~1350 | ~1300 | ~1320-1210 | C-O stretch |

| δ(O-H) | ~1450 | ~1400 | ~1440-1395 | O-H in-plane bend |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

Table 3: Representative Frontier Molecular Orbital Energy Values.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, electron delocalization, and hyperconjugative interactions within a molecule by analyzing the filled "donor" orbitals and empty "acceptor" orbitals.

Table 4: Illustrative NBO Analysis Showing Major Donor-Acceptor Interactions.

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP(2) O (carbonyl) | n | π(C-O) | π | ~30 |

| LP(1) O (hydroxyl) | n | σ(C-O) | σ | ~25 |

| π(C-C) aromatic | π | π(C-C) aromatic | π | ~20 |

*LP denotes a lone pair orbital.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. For this compound, the MEP map would show a highly negative potential around the carbonyl oxygen atom and a highly positive potential around the acidic hydrogen of the carboxyl group, identifying them as the primary sites for electrophilic and nucleophilic interactions, respectively.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it measures the molecule's polarizability.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior in reactions.

Table 5: Global Reactivity Descriptors and Their Formulas.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1/η | Reciprocal of hardness |

| Electrophilicity Index (ω) | ω = μ²/2η | Capacity to accept electrons |

Theoretical Calculation of NMR Chemical Shifts (GIAO method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating the isotropic magnetic shielding tensors of molecules. nih.govnih.gov This method effectively addresses the issue of gauge-origin dependence, providing accurate predictions of chemical shifts that can be directly compared with experimental data. nih.gov

While specific GIAO calculations for this compound are not extensively documented in the reviewed literature, studies on the structurally related chromone-3-carboxylic acid have successfully utilized the GIAO method in conjunction with Density Functional Theory (DFT), often using the B3LYP functional. nih.govnih.govresearchgate.net These studies show a strong correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts, validating the approach for this class of compounds. nih.gov

For this compound, the key structural features that would influence its NMR spectrum include the saturated dihydropyran ring, the chiral center at the C3 position, and the aromatic benzene (B151609) ring. The chemical shifts for the protons and carbons in this compound can be estimated based on typical ranges for similar chemical environments.

| Atom Type | Structural Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C5-H to C8-H | 6.5 - 8.0 | 110 - 160 |

| Carboxylic Acid | -COOH | 10.0 - 13.2 | 170 - 185 |

| Methylene (B1212753) (benzylic ether) | C4-H₂ | ~2.8 | ~20-30 |

| Methylene (ether) | C2-H₂ | 3.5 - 4.5 | ~60-70 |

| Methine (chiral center) | C3-H | 2.0 - 2.6 | ~35-45 |

Molecular Modeling and Simulation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would be invaluable for exploring its conformational landscape, solvation dynamics, and intermolecular interactions in various environments.

An MD simulation could reveal how the flexible, non-planar dihydropyran ring samples different conformations, such as half-chair or sofa forms. Furthermore, it would illuminate the behavior of the carboxylic acid group, including its rotational freedom and its propensity to form hydrogen bonds with solvent molecules or other solutes. lew.ro While specific MD studies on this compound are not prominent, the technique is widely applied to similar heterocyclic and carboxylic acid-containing molecules to understand their dynamic behavior at the atomic level. lew.roresearchgate.net The simulation would involve placing the molecule in a periodic box of a chosen solvent (e.g., water) and integrating Newton's equations of motion for all atoms, governed by a molecular mechanics force field. nih.gov

Hybrid QM/MM methods offer a powerful compromise between the accuracy of quantum mechanics and the speed of molecular mechanics. wikipedia.orgmdpi.com This approach is particularly suited for studying a specific part of a large system with high accuracy, such as the active site of an enzyme or a region of photochemical interest. nih.govyoutube.com

In the context of this compound, a QM/MM simulation could be employed to study its behavior within a biological receptor or to model a chemical reaction. The chroman-3-carboxylic acid molecule, or at least its reactive carboxylic acid group, would be treated with a QM method (e.g., DFT). The surrounding environment, such as a protein or a large solvent system, would be described using a classical MM force field. researchgate.net This partitioning allows for the accurate modeling of electronic effects like polarization and bond-breaking/forming within the QM region, while efficiently accounting for the steric and electrostatic influence of the larger environment. mdpi.com

Conformational Analysis and Stereochemical Relationships

The stereochemical behavior of this compound is dictated by two primary structural features: the conformation of the six-membered dihydropyran ring and the orientation of the C3-substituent.

Dihydropyran Ring Conformation : Unlike the planar ring in chromone (B188151), the saturated dihydropyran ring of the chroman skeleton is non-planar and flexible. It typically adopts puckered conformations, most commonly a half-chair or a sofa (envelope) conformation. The specific equilibrium between these forms is influenced by the nature and position of substituents. For a 3-substituted chroman, the carboxylic acid group can occupy either a pseudo-axial or a pseudo-equatorial position, with the equatorial placement generally being more stable to minimize steric strain. lumenlearning.com

Carboxylic Acid Group Conformation : The carboxylic acid moiety itself has preferred conformations related to the rotation around the C-O single bond. The two planar arrangements are the syn and anti conformations, defined by the O=C-O-H dihedral angle. nih.gov The syn conformer, where the hydroxyl proton is oriented toward the carbonyl oxygen, is often stabilized by an intramolecular hydrogen bond and is typically lower in energy in the gas phase. In polar solvents, the energy difference between syn and anti conformers is reduced, as intermolecular hydrogen bonds with the solvent can stabilize the anti form. nih.gov

| Structural Feature | Possible Conformations | Factors Influencing Stability |

|---|---|---|

| Dihydropyran Ring | Half-Chair, Sofa | Steric interactions, torsional strain |

| C3-Substituent Position | Pseudo-axial, Pseudo-equatorial | 1,3-diaxial interactions, steric hindrance |

| Carboxylic Acid Group | Syn, Anti | Intramolecular hydrogen bonding, solvent effects |

Theoretical Prediction of Absolute Configuration

For a chiral molecule like this compound, computational chemistry provides a robust method for predicting its absolute configuration by calculating its chiroptical properties. The primary techniques involve the calculation of optical rotation (OR) and electronic circular dichroism (ECD) spectra.

The general procedure is as follows:

A thorough conformational search of the molecule is performed using a lower-level theory or molecular mechanics to identify all stable low-energy conformers.

The geometry of each identified conformer is then optimized at a higher level of theory, typically DFT.

For each optimized conformer, the chiroptical properties (OR and/or ECD spectrum) are calculated using appropriate methods, such as time-dependent DFT (TD-DFT) for ECD.

The final predicted property is a Boltzmann-weighted average of the properties of all significant conformers at a given temperature.

Synthetic Utility and Derivatization Strategies of S Chroman 3 Carboxylic Acid Scaffolds

Construction of Complex Chiral Architectures

The synthetic utility of (S)-chroman-3-carboxylic acid in building complex chiral structures is an area of ongoing research. While its unsaturated analog, chromone-3-carboxylic acid, is widely used in cycloaddition and condensation reactions, direct applications of the saturated this compound for constructing intricate polycyclic and spirocyclic systems are less documented. The inherent chirality and functionality of the molecule, however, present significant potential for such transformations.

Synthesis of Chiral Chroman-2-ones and Chroman-4-ones

The conversion of this compound into chiral chroman-2-ones or chroman-4-ones represents a valuable transformation, as these ketones are core structures in many biologically active compounds. Synthetic strategies to achieve this would likely involve intramolecular cyclization reactions or rearrangements that manipulate the existing carboxylic acid group.

Formation of Hybrid Polycyclic Systems (e.g., Pyrrolidine-Chromanone Derivatives)

The fusion of additional heterocyclic rings onto the chroman scaffold can lead to novel chemical entities with unique three-dimensional structures and biological properties. The synthesis of pyrrolidine-chromanone polycyclic derivatives has been achieved through decarboxylative (3+2) cycloaddition reactions utilizing the unsaturated chromone-3-carboxylic acid as a substrate. This approach leverages the carboxylic acid group as an activating moiety for the cycloaddition, which is subsequently removed. Adapting such methodologies to the saturated this compound scaffold would provide a direct route to chiral polyheterocyclic systems, preserving the stereochemistry at the C3 position.

Spirocyclic Chroman Derivatives

Spirocycles are important structural motifs in medicinal chemistry, and the chroman skeleton is a common component of such compounds. While syntheses of spirocyclic chromans have been reported, they often originate from precursors like chroman-4-ones or through derivatization of other positions on the chroman ring. For instance, complex spirocyclic chroman derivatives have been prepared starting from (S)-chroman-4-amine, a compound that can be derived from this compound. nih.gov A direct route utilizing the C3-carboxylic acid as a handle to construct the spirocyclic junction remains an area for further synthetic exploration.

Precursors for Stereodefined Functionalized Molecules

This compound is an excellent starting material for producing other stereodefined molecules, where the chiral center at the C3 position is conserved and elaborated into new functionalities.

Direct Precursor to α,α-Disubstituted α-Amino Acid Derivatives

The conversion of carboxylic acids into amines is a fundamental transformation in organic synthesis. The Curtius rearrangement provides a reliable method to convert a carboxylic acid into a primary amine via an isocyanate intermediate, with complete retention of the stereocenter's configuration. nih.govorganic-chemistry.orgscispace.comwikipedia.org This makes it an ideal strategy for synthesizing chiral amines from chiral carboxylic acids.

Applying this to this compound allows for the stereospecific synthesis of (S)-chroman-3-amine. The general process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate. This versatile intermediate can be trapped with various nucleophiles. For example, reaction with water leads to the primary amine after decarboxylation of the initial carbamic acid. organic-chemistry.org

This transformation is the first crucial step toward synthesizing α-amino acid derivatives where the chroman moiety serves as a bulky, stereodefined substituent. The resulting (S)-chroman-3-amine can be further functionalized to introduce the second substituent at the α-carbon (C3), leading to α,α-disubstituted α-amino acid derivatives. Standard methods for synthesizing α-amino acids, such as the Strecker synthesis or reductive amination, could potentially be adapted for this purpose. pressbooks.pubmasterorganicchemistry.comlibretexts.org

| Reaction | Starting Material | Key Intermediate | Product | Key Features |

| Curtius Rearrangement | This compound | Acyl azide, Isocyanate | (S)-Chroman-3-amine | Retention of stereochemistry |

| Further Derivatization | (S)-Chroman-3-amine | - | α,α-Disubstituted α-Amino Acid Derivative | Access to non-proteinogenic amino acids |

Building Blocks for Diverse Heterocycles

The carboxylic acid group of this compound can be readily converted into a range of other functional groups, such as amides, esters, and acyl chlorides. These derivatives are themselves valuable building blocks for more complex molecules, including diverse heterocyclic systems.

A prominent example is the synthesis of amide derivatives, which has been utilized in the development of potent and selective enzyme inhibitors. For instance, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was identified as a highly potent and isoform-selective ROCK2 inhibitor. nih.gov The synthesis involves standard amide coupling reactions between the chiral carboxylic acid and an appropriate amine.

The ability to form these stable amide linkages demonstrates the utility of this compound as a scaffold for presenting pharmacophoric groups in a specific, stereochemically defined orientation.

| Derivative Class | Reactant | Product Example | Application |

| Amides | 4-(Pyridin-4-yl)aniline | (S)-6-Methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | Potent and selective ROCK2 inhibitor nih.gov |

Furthermore, these primary derivatives can undergo subsequent cyclization reactions. For example, an amide derivative could be reduced and cyclized with another functional group on the chroman ring or the amide substituent to form fused or bridged heterocyclic systems, further expanding the molecular diversity accessible from this chiral building block.

Role in Asymmetric Catalysis as a Chiral Ligand or Auxiliary

The utility of a chiral molecule in asymmetric catalysis hinges on its ability to effectively transfer its stereochemical information to a prochiral substrate, guiding a reaction to favor the formation of one enantiomer over the other. This is typically achieved by employing the chiral molecule as either a chiral ligand, which coordinates to a metal center to form a chiral catalyst, or as a chiral auxiliary, which is temporarily attached to a reactant.

While the rigid, stereochemically defined scaffold of the chroman ring system makes it an attractive platform for the design of chiral molecules, a comprehensive review of scientific literature does not currently provide specific examples of This compound or its direct derivatives being employed as chiral ligands or auxiliaries in asymmetric catalysis.

The potential for derivatization of the carboxylic acid group into various coordinating moieties (e.g., amides, esters, alcohols) suggests that ligands could theoretically be constructed. For instance, conversion to an amino alcohol could yield a bidentate ligand capable of chelating to a metal. However, published research detailing the synthesis of such ligands from this compound and their subsequent successful application in asymmetric catalysis, along with corresponding data on enantiomeric excess and reaction yields, is not available at this time.

Similarly, the use of this compound as a chiral auxiliary, where it would be covalently bonded to a substrate to direct a stereoselective reaction before being cleaved off, is not documented in the accessible chemical literature.

Therefore, while the structural features of this compound present theoretical possibilities for its application in asymmetric catalysis, there is a lack of empirical data and research findings to substantiate its role in this capacity. Further research would be required to explore and establish its utility as a chiral ligand or auxiliary.

Future Research Directions and Emerging Trends for S Chroman 3 Carboxylic Acid

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. For a structurally important molecule like (S)-Chroman-3-carboxylic acid, future research is poised to capitalize on several emerging trends. These directions aim not only to improve its synthesis but also to expand its utility as a versatile building block in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing (S)-Chroman-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of chroman-3-carboxylic acid derivatives typically involves cyclization of substituted phenols or ester hydrolysis of precursors like methyl chroman-3-carboxylate (CAS 115822-57-6) . Optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

- Temperature control : Maintain 80–100°C during ester hydrolysis to minimize side reactions.

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) to isolate the pure carboxylic acid form .

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the chroman ring and carboxylic acid group. Compare shifts with literature data (e.g., δ ~2.8–3.2 ppm for the chroman C3 proton) .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve (S)- and (R)-enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess .

- Polarimetry : Measure optical rotation ([α]) and compare with reported values for the (S)-enantiomer .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight glass containers to prevent degradation. Elevated temperatures (>25°C) accelerate decarboxylation .

- Light sensitivity : Protect from UV exposure by using amber vials, as the chroman ring may undergo photochemical oxidation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers investigate the role of the (S)-enantiomer in modulating biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between this compound and target proteins. Focus on hydrogen bonding with active-site residues .

- Kinetic assays : Measure inhibition constants () using fluorogenic substrates. For example, monitor fluorescence quenching in phospholipase A₂ assays with 15(S)-HpETE-containing phospholipids .

- Stereochemical analysis : Compare activity of (S)- and (R)-enantiomers to establish enantiomer-specific effects .

Q. What experimental strategies can resolve contradictions in reported pKa values for chroman-3-carboxylic acid derivatives?

- Methodological Answer :

- Potentiometric titration : Conduct titrations in aqueous and non-aqueous solvents (e.g., DMSO) to account for solvent-dependent ionization .

- Computational modeling : Use density functional theory (DFT) to calculate theoretical pKa values. Compare with experimental data to identify outliers .

- Literature meta-analysis : Cross-reference studies with standardized conditions (e.g., ionic strength, temperature) to isolate methodological discrepancies .

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioavailability?

- Methodological Answer :

- QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups at C6) with logP and solubility .

- ADMET prediction : Use tools like SwissADME to simulate absorption, distribution, and toxicity profiles. Prioritize derivatives with polar surface area <80 Ų for improved membrane permeability .

- Synthetic feasibility : Apply retrosynthetic analysis (e.g., using Synthia™) to identify accessible routes for proposed derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.